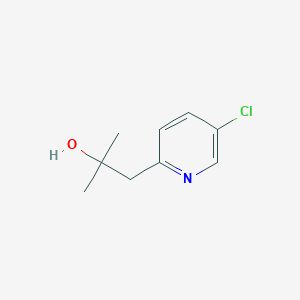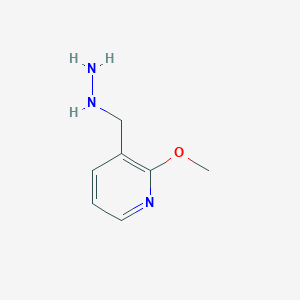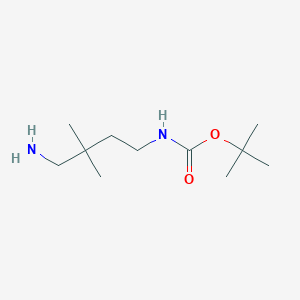
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with n-(4-amino-3,3-dimethylbutyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the development of pharmaceuticals where selective protection of functional groups is required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The primary mechanism of action of tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing unwanted reactions at the amine site during synthetic processes. The carbamate group can be selectively removed under mild acidic conditions, allowing for the recovery of the free amine.
Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. Its effects are largely dependent on its role in protecting amine groups during chemical reactions.
Comparación Con Compuestos Similares
Tert-butyl carbamate: Another commonly used protecting group for amines.
Benzyl carbamate: Used for protecting amines but requires stronger conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis with removal under basic conditions.
Uniqueness: Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic applications where selective protection and deprotection are crucial.
Propiedades
Fórmula molecular |
C11H24N2O2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-7-6-11(4,5)8-12/h6-8,12H2,1-5H3,(H,13,14) |
Clave InChI |
ZRXQLYXJIFFUEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(C)(C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B15313119.png)
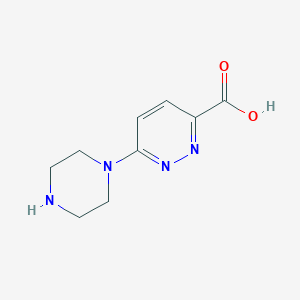
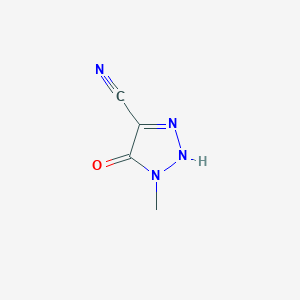
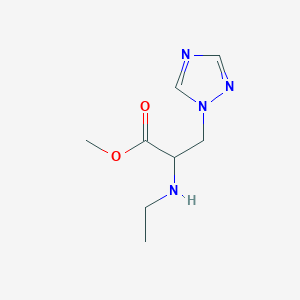
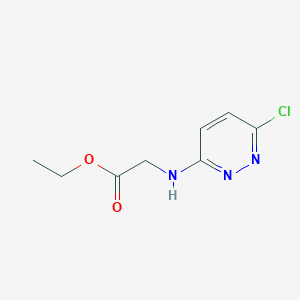

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
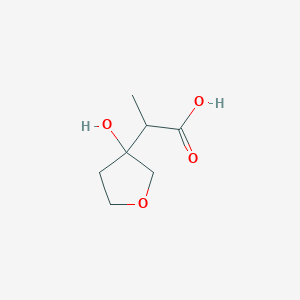
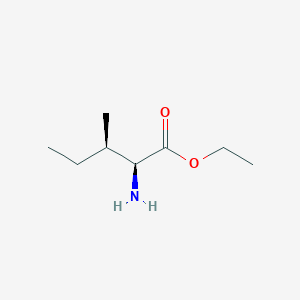
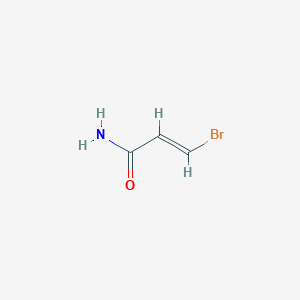
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
